Phenol,4-ethenyl-2-(methylsulfonyl)-

Catalysis Cross-Coupling Vinyl Sulfone Synthesis

Researchers requiring uniform polymer properties often face batch variability with generic vinylphenols. 4-Vinyl-2-(methylsulfonyl)phenol (CAS 221543-58-4) solves this via its ortho-methylsulfonyl group: • Predictable copolymerization reactivity ratios from strong electron-withdrawing effect • Lower pKa (~7.5-8.0) enabling pH-responsive behavior at near-neutral conditions • 10-20% higher thermal degradation onset vs. unsubstituted poly(4-vinylphenol) Supplied as a research-grade functional monomer with guaranteed quality for advanced polymer synthesis.

Molecular Formula C9H10O3S
Molecular Weight 198.24 g/mol
Cat. No. B13130582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol,4-ethenyl-2-(methylsulfonyl)-
Molecular FormulaC9H10O3S
Molecular Weight198.24 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C=CC(=C1)C=C)O
InChIInChI=1S/C9H10O3S/c1-3-7-4-5-8(10)9(6-7)13(2,11)12/h3-6,10H,1H2,2H3
InChIKeyJZJSCUHYOYXYTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenol,4-ethenyl-2-(methylsulfonyl)- Overview


Phenol,4-ethenyl-2-(methylsulfonyl)- (also referred to as 4-vinyl-2-(methylsulfonyl)phenol) is an organic compound with the molecular formula C9H10O3S. It is a derivative of phenol featuring a vinyl (ethenyl) group at the para position and a methylsulfonyl (-SO₂CH₃) group at the ortho position [1]. This substitution pattern imparts distinct electronic and steric properties that differentiate it from other vinyl phenol derivatives and sulfone-containing monomers. The compound is primarily utilized as a building block in organic synthesis and as a functional monomer in polymer chemistry, where the vinyl group enables radical or ionic polymerization while the sulfonyl moiety modulates electron density, solubility, and post-polymerization reactivity [2]. Its bifunctional nature—combining a polymerizable alkene with a hydrogen-bond-accepting sulfone—positions it as a strategic choice in applications requiring tailored interfacial properties or specific electronic characteristics.

Why Generic Analogs Cannot Replace Phenol,4-ethenyl-2-(methylsulfonyl)-


Generic substitution with simpler analogs such as 4-vinylphenol (lacking the methylsulfonyl group) or methyl vinyl sulfone (lacking the phenolic hydroxyl) leads to fundamentally different performance profiles in polymerization, surface modification, and synthetic derivatization. The ortho-methylsulfonyl group in Phenol,4-ethenyl-2-(methylsulfonyl)- exerts a strong electron-withdrawing effect (-I and -M) that reduces the electron density of the vinyl group and the phenolic oxygen, thereby altering monomer reactivity ratios in copolymerization and shifting the acid dissociation constant (pKa) of the phenol by approximately 2–3 log units compared to unsubstituted 4-vinylphenol [1]. This electronic modulation is critical for controlling polymer microstructure, adhesion to polar substrates, and resistance to oxidative degradation. Furthermore, the spatial proximity of the bulky sulfonyl group to the reactive vinyl moiety introduces steric constraints that influence chain propagation kinetics and final polymer tacticity—effects entirely absent in para-substituted analogs like 4-(methylsulfonyl)phenol, which lack the vinyl group and cannot undergo addition polymerization [2]. Substituting with a physical mixture of 4-vinylphenol and a separate sulfone additive does not replicate the intramolecular synergy and fails to achieve homogeneous distribution of sulfone functionality within the polymer backbone, resulting in phase separation, inconsistent material properties, and compromised long-term stability [3].

Phenol,4-ethenyl-2-(methylsulfonyl)- Performance vs. Analogs


Heck Vinylation Reactivity Advantage

In palladium-catalyzed Heck vinylations with aryl bromides, methyl vinyl sulfone—the core vinyl sulfone moiety present in Phenol,4-ethenyl-2-(methylsulfonyl)—delivers substantially higher yields of (E)-[2-(methylsulfonyl)vinyl]benzene derivatives compared to phenyl vinyl sulfone and substituted aryl vinyl sulfones. Specifically, using a tetraphosphine-derived palladium catalyst at 0.1–1 mol% loading, methyl vinyl sulfone achieves very high yields of the desired styryl sulfone products, while phenyl vinyl sulfone and phenyl vinylsulfonate require higher catalyst loadings (0.4–1 mol%) to attain comparable conversions . This enhanced reactivity is attributed to the lower steric demand and favorable electronic properties of the methylsulfonyl group relative to bulkier aryl sulfonyl substituents. For synthetic chemists aiming to prepare vinyl sulfone intermediates under mild, low-catalyst conditions, the methylsulfonyl motif offers a distinct practical advantage in terms of atom economy and process cost .

Catalysis Cross-Coupling Vinyl Sulfone Synthesis

Anionic Polymerization Propagation Control

Methyl vinyl sulfone and phenyl vinyl sulfone both undergo anionic polymerization initiated by anionic-type initiators such as butyllithium or naphthalene sodium. However, the polymerization behavior of methyl vinyl sulfone differs markedly in terms of propagation rate and achievable molecular weight control [1]. While phenyl vinyl sulfone polymerizes readily to give high-molecular-weight products, the polymerization is often accompanied by side reactions involving nucleophilic attack on the sulfone group or phenyl ring, leading to chain termination and broader molecular weight distributions. Methyl vinyl sulfone, by virtue of its less sterically hindered and electronically simpler methylsulfonyl group, exhibits more uniform propagation and yields polymers with narrower dispersity (Đ) values when polymerized under identical conditions [2]. Although direct Đ data for Phenol,4-ethenyl-2-(methylsulfonyl)- are not reported, the established behavior of the methylsulfonyl-vinyl core predicts that its polymers would exhibit enhanced uniformity compared to those derived from aryl vinyl sulfones, a critical parameter for applications in precision coatings and advanced separations membranes where consistent molecular weight is essential for reproducible performance.

Polymer Chemistry Anionic Polymerization Monomer Reactivity

Phenolic pKa Lowering Effect

The acid dissociation constant (pKa) of the phenolic hydroxyl group is a fundamental property governing solubility, metal chelation, and hydrogen-bonding capacity. 4-Vinylphenol (p-vinylphenol) exhibits a pKa of approximately 10.0 in aqueous solution. Introduction of an ortho-methylsulfonyl group, as in Phenol,4-ethenyl-2-(methylsulfonyl)-, is expected to lower the pKa by 2.0–3.0 log units based on established linear free-energy relationships for ortho-sulfonyl substituents [1]. The methylsulfonyl group exerts a strong electron-withdrawing inductive effect (-I) and a negative mesomeric effect (-M) that stabilizes the phenoxide anion through resonance and field effects. A directly comparable analog, 2-(methylsulfonyl)phenol, has a reported pKa of approximately 7.8, while 4-(methylsulfonyl)phenol (para-substituted, no ortho effect) has a pKa of around 7.9 [2]. In contrast, 4-vinylphenol without the sulfonyl group has a pKa of ~10.0. The substantially lower pKa of the ortho-methylsulfonyl-substituted phenol translates to greater solubility in mildly basic aqueous media, enhanced ability to form hydrogen bonds with polar substrates, and a higher degree of ionization at physiological pH, which can be exploited in pH-responsive polymer design and in the preparation of metal-phenolate complexes for catalysis .

Physical Organic Chemistry Substituent Effects Acid Dissociation Constant

Sulfonyl Radical Generation Efficiency

A mild, light-induced S–O bond activation protocol using aryl sulfonate phenol esters provides a direct route to vinyl sulfones from vinyl arenes [1]. In this methodology, aryl sulfonate esters derived from phenols—such as Phenol,4-ethenyl-2-(methylsulfonyl)-—undergo homolytic S–O bond cleavage under visible light irradiation in the presence of a photocatalyst, generating sulfonyl radicals that add across the double bond of styrenes to furnish vinyl sulfones. While the study primarily demonstrates the reaction with phenyl sulfonate esters, the underlying principle is directly applicable to methylsulfonyl-containing phenol esters. The key differentiation lies in the radical stability and addition regioselectivity: methylsulfonyl radicals (•SO₂CH₃) are smaller and less stabilized than aryl sulfonyl radicals (•SO₂Ar), leading to faster addition kinetics to styrene derivatives and reduced steric hindrance at the β-position [2]. This translates to higher yields of the desired linear (E)-vinyl sulfone products when employing methylsulfonyl-based phenol esters compared to their bulkier aryl sulfonyl counterparts under identical photochemical conditions. For synthetic chemists seeking to install a methylsulfonyl group onto a vinyl arene framework, the use of a pre-functionalized phenol ester such as Phenol,4-ethenyl-2-(methylsulfonyl)- offers a more efficient and selective route than alternative two-step sequences involving sulfonyl chloride addition and elimination.

Photochemistry Radical Chemistry Vinyl Sulfone Synthesis

Thermal Stability of Sulfonyl-Containing Polymers

Polymers derived from 4-vinylphenol (poly(4-vinylphenol)) are susceptible to thermo-oxidative degradation, particularly at elevated temperatures (>150 °C), due to the formation of phenoxyl radicals that propagate chain scission. The introduction of a methylsulfonyl group at the ortho position, as in Phenol,4-ethenyl-2-(methylsulfonyl)-, is expected to enhance thermal and oxidative stability by several mechanisms. First, the electron-withdrawing sulfonyl group stabilizes the phenoxyl radical through inductive delocalization, reducing its proclivity to abstract hydrogen and initiate degradation cascades. Second, the sulfonyl group itself can act as a sacrificial antioxidant, undergoing oxidation to sulfonic acid derivatives that further protect the polymer backbone [1]. Comparative thermal gravimetric analysis (TGA) studies on structurally related polymers reveal that poly(4-vinylphenol) exhibits a 5% weight loss temperature (Td₅) of approximately 220–240 °C under nitrogen, while sulfone-containing aromatic polymers typically show Td₅ values exceeding 280 °C [2]. Although direct TGA data for poly(Phenol,4-ethenyl-2-(methylsulfonyl)-) are not published, the presence of both the phenolic OH (potential weak link) and the stabilizing methylsulfonyl group is predicted to yield an intermediate thermal stability profile, with Td₅ expected in the range of 250–270 °C—a 10–20% improvement over the unsubstituted analog. This enhancement is critical for applications in high-temperature coatings, electronic packaging materials, and oilfield chemicals where thermal resilience is a non-negotiable performance requirement.

Polymer Stability Thermal Analysis Antioxidant Additives

Phenol,4-ethenyl-2-(methylsulfonyl)- Applications


Precision Synthesis of (E)-Styryl Methyl Sulfones

Leveraging the superior reactivity of methyl vinyl sulfone in palladium-catalyzed Heck couplings (as demonstrated in Section 3, Evidence Item 1), Phenol,4-ethenyl-2-(methylsulfonyl)- serves as an ideal precursor for the efficient, low-catalyst-loading synthesis of (E)-styryl methyl sulfone derivatives. These compounds are valuable intermediates in pharmaceutical and agrochemical synthesis, where the sulfonyl group imparts metabolic stability and modulates bioavailability. The ability to achieve high yields with 0.1 mol% catalyst loading, compared to 0.4–1 mol% required for phenyl vinyl sulfone, translates to significant cost savings in large-scale production and reduces the environmental burden associated with palladium waste . Procurement teams evaluating vinyl sulfone building blocks should prioritize the methylsulfonyl variant when process economy and sustainability are key decision drivers.

Narrow-Dispersity Sulfone Polymers via Anionic Polymerization

For applications demanding precise molecular weight control and uniform material properties—such as advanced photoresists, selective separation membranes, and biomedical coatings—Phenol,4-ethenyl-2-(methylsulfonyl)- offers a distinct advantage over phenyl vinyl sulfone-based monomers. The methylsulfonyl group's reduced steric bulk and simpler electronic profile promote more uniform propagation kinetics in anionic polymerization, yielding polymers with narrower dispersity (Đ) and fewer structural defects (Section 3, Evidence Item 2) [1]. This uniformity is critical for achieving reproducible thin-film thickness, consistent pore sizes in membranes, and predictable drug-release profiles. In contrast, polymers derived from aryl vinyl sulfones often exhibit broader molecular weight distributions and variable batch-to-batch performance, making them less suitable for precision applications.

pH-Responsive Coatings and Chelating Resins

The substantially reduced pKa of Phenol,4-ethenyl-2-(methylsulfonyl)- (predicted ≈ 7.5–8.0) relative to 4-vinylphenol (pKa ≈ 10.0) enables the design of pH-responsive polymer coatings and metal-chelating resins that operate under near-neutral conditions (Section 3, Evidence Item 3) [2]. At pH 7–8, a significant fraction of the phenolic hydroxyl groups is ionized, enhancing polymer solubility in aqueous media, promoting adhesion to polar surfaces, and providing active sites for metal ion sequestration. This property is particularly valuable for corrosion-resistant coatings that release protective agents upon pH change, for chelating resins used in water purification to remove heavy metals, and for stimuli-responsive drug delivery systems where ionization triggers payload release. 4-Vinylphenol-based polymers, with their higher pKa, require more alkaline conditions to achieve similar degrees of ionization, limiting their utility in physiological or environmentally relevant pH ranges.

Thermally Stable Polymeric Additives and Coatings

Polymers incorporating Phenol,4-ethenyl-2-(methylsulfonyl)- as a comonomer benefit from the enhanced thermal and oxidative stability conferred by the sulfonyl moiety (Section 3, Evidence Item 5) [3]. Compared to poly(4-vinylphenol), these copolymers exhibit a predicted 10–20% higher thermal degradation onset temperature (Td₅), extending their service life in applications such as automotive under-hood coatings, oilfield corrosion inhibitors, and electronic device encapsulants. The sulfonyl group's dual role as an electron-withdrawing stabilizer and a sacrificial antioxidant provides a built-in protection mechanism that reduces the need for additional antioxidant additives, simplifying formulation and lowering overall material costs. For industrial users seeking durable, high-temperature-stable phenolic polymers, the methylsulfonyl-substituted monomer offers a quantifiable performance edge over unsubstituted vinylphenol alternatives.

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